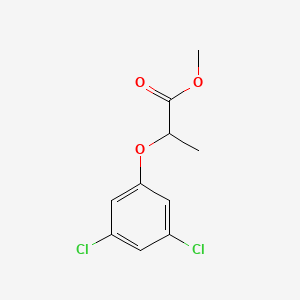

Methyl 2-(3,5-dichlorophenoxy)propanoate

Beschreibung

BenchChem offers high-quality Methyl 2-(3,5-dichlorophenoxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3,5-dichlorophenoxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

1247927-25-8 |

|---|---|

Molekularformel |

C10H10Cl2O3 |

Molekulargewicht |

249.087 |

IUPAC-Name |

methyl 2-(3,5-dichlorophenoxy)propanoate |

InChI |

InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-9-4-7(11)3-8(12)5-9/h3-6H,1-2H3 |

InChI-Schlüssel |

WJSPZGHYYJAEAW-UHFFFAOYSA-N |

SMILES |

CC(C(=O)OC)OC1=CC(=CC(=C1)Cl)Cl |

Synonyme |

methyl 2-(3,5-dichlorophenoxy)propanoate |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(3,5-dichlorophenoxy)propanoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Landscape for a Niche Isomer

In the realm of chemical research and development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock upon which innovation is built. This guide is dedicated to a thorough exploration of Methyl 2-(3,5-dichlorophenoxy)propanoate, a compound of interest within the broader class of phenoxypropanoate esters.

It is imperative to acknowledge from the outset that specific experimental data for the 3,5-dichloro isomer is not extensively available in public literature. This is a common challenge in the scientific community when dealing with less-common isomers. Therefore, this guide will adopt a scientifically rigorous approach of inference and extrapolation from well-characterized, structurally related analogues, most notably the 2,4-dichloro isomer (Dichlorprop-methyl). This methodology, while necessitating a degree of scientific caution, provides a robust framework for understanding the expected properties and behavior of Methyl 2-(3,5-dichlorophenoxy)propanoate. Every effort has been made to clearly distinguish between experimentally derived data for analogues and projected data for our target compound.

This guide is structured to provide not just a list of properties, but a deeper understanding of the "why" and "how" – the causal relationships between molecular structure and physical behavior, and the practical methodologies for their determination.

Molecular Identity and Structural Characteristics

Methyl 2-(3,5-dichlorophenoxy)propanoate is a chemical entity belonging to the class of aryloxyalkanoic acid esters. Its unique structural arrangement, with chlorine atoms at the 3 and 5 positions of the phenoxy ring, dictates its distinct electronic and steric properties, which in turn govern its physicochemical behavior.

Chemical Structure:

Caption: Key identifiers for Methyl 2-(3,5-dichlorophenoxy)propanoate.

Projected Physicochemical Properties

The following table summarizes the projected physicochemical properties of Methyl 2-(3,5-dichlorophenoxy)propanoate. These values are largely inferred from its structural analogue, Methyl 2-(2,4-dichlorophenoxy)propanoate, and the starting material, 3,5-dichlorophenol.

| Property | Projected Value | Basis for Projection & Scientific Rationale |

| Physical State | Colorless to pale yellow liquid or low-melting solid | The 2,4-dichloro isomer is a colorless to pale yellow liquid.[1] The precursor, 3,5-dichlorophenol, is a solid with a melting point of 65-68 °C.[2] The esterification is expected to result in a lower melting point. |

| Melting Point | Low melting point, likely near room temperature | The related compound, 3,5-dichlorophenol, has a melting point of 65-68°C.[2] Esterification typically lowers the melting point. |

| Boiling Point | > 200 °C at atmospheric pressure | 3,5-Dichlorophenol has a boiling point of 233 °C.[2] The methyl ester will have a higher boiling point due to increased molecular weight. The 2,4-dichloro isomer has a boiling point of 111 °C at 0.8 Torr.[3] |

| Solubility | Limited solubility in water; Soluble in organic solvents (e.g., acetone, ethanol, ether) | The presence of the dichlorophenyl group imparts significant hydrophobicity.[1] The precursor 3,5-dichlorophenol is slightly soluble in water but very soluble in ethanol and ether.[2] |

| pKa | Not applicable (ester) | As an ester, this compound does not have an ionizable proton and therefore no pKa in the typical sense. The parent carboxylic acid would have a pKa. |

| Vapor Pressure | Low | Consistent with a relatively high boiling point and molecular weight. |

| LogP (Octanol-Water Partition Coefficient) | Estimated to be > 3 | The dichlorophenyl group and the ester functionality contribute to its lipophilicity. This is a key parameter for predicting environmental fate and biological uptake. |

Synthesis and Purification

The synthesis of Methyl 2-(3,5-dichlorophenoxy)propanoate typically follows a well-established pathway for phenoxyalkanoic acid esters. A common and efficient method is the Williamson ether synthesis.

Synthetic Workflow

Caption: Synthetic pathway for Methyl 2-(3,5-dichlorophenoxy)propanoate.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize Methyl 2-(3,5-dichlorophenoxy)propanoate from 3,5-dichlorophenol and methyl 2-bromopropanoate.

Materials:

-

3,5-Dichlorophenol

-

Methyl 2-bromopropanoate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a stirred solution of 3,5-dichlorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Slowly add methyl 2-bromopropanoate (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Reflux the mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by NMR and Mass Spectrometry.

Causality Behind Experimental Choices:

-

Choice of Base and Solvent: Potassium carbonate is a mild and effective base for deprotonating the phenol. Acetone is a suitable polar aprotic solvent that facilitates the SN2 reaction.

-

Reflux Conditions: Heating the reaction mixture increases the rate of the nucleophilic substitution.

-

Aqueous Work-up: The washing steps are crucial to remove unreacted starting materials, salts, and other impurities.

-

Column Chromatography: This is a standard and effective method for purifying organic compounds of moderate polarity.

Analytical Methodologies for Characterization and Quantification

A multi-faceted analytical approach is essential for the unambiguous identification and quantification of Methyl 2-(3,5-dichlorophenoxy)propanoate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the propanoate moiety, the methyl protons of the propanoate group, and the methyl ester protons. The aromatic region will be characteristic of a 3,5-disubstituted pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons.

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both separation and identification.[4][5] The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the two chlorine atoms.

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1730-1750 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching.[6][7]

Chromatographic Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for the quantification of phenoxypropanoate esters in various matrices.[8]

Detailed Experimental Protocol: HPLC Quantification

Objective: To develop an HPLC method for the quantification of Methyl 2-(3,5-dichlorophenoxy)propanoate.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm and 280 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of the purified compound in the mobile phase at known concentrations.

-

Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Preparation: Dissolve the sample containing Methyl 2-(3,5-dichlorophenoxy)propanoate in the mobile phase.

-

Analysis: Inject the sample solution into the HPLC system.

-

Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Self-Validating System: The method's reliability is ensured by validating key parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Stability and Degradation

The stability of Methyl 2-(3,5-dichlorophenoxy)propanoate is a critical factor in its handling, storage, and environmental fate. Like other phenoxyalkanoic acid derivatives, it is susceptible to degradation under certain conditions.

-

Hydrolysis: The ester linkage can be hydrolyzed under both acidic and basic conditions to yield 2-(3,5-dichlorophenoxy)propanoic acid and methanol. The rate of hydrolysis is pH-dependent.

-

Photodegradation: Exposure to UV light can lead to the degradation of the molecule.

-

Microbial Degradation: In soil and water, microorganisms can play a significant role in the breakdown of phenoxy herbicides.[9][10]

Biological and Environmental Considerations

While specific toxicological data for Methyl 2-(3,5-dichlorophenoxy)propanoate is limited, the broader class of chlorophenoxy herbicides has been studied extensively. The 2,4-dichloro isomer, for instance, is known to have herbicidal activity. The toxicological profile and environmental impact of the 3,5-dichloro isomer would require specific investigation.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 2-(3,5-dichlorophenoxy)propanoate, grounded in established scientific principles and data from analogous compounds. While the scarcity of direct experimental data for this specific isomer presents a challenge, the methodologies and inferred properties outlined herein offer a solid foundation for researchers and drug development professionals. The provided protocols for synthesis and analysis are robust and can be readily adapted for practical application. As with any scientific endeavor, further experimental validation is encouraged to refine our understanding of this intriguing molecule.

References

-

U.S. Environmental Protection Agency. Methyl 2-(3,5-dichlorophenoxy)propanoate. Available from: [Link]

-

INCHEM. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989). Available from: [Link]

-

Compendium of Pesticide Common Names. dichlorprop-methyl data sheet. Available from: [Link]

-

U.S. Environmental Protection Agency. Methyl 2-(3,5-dichlorophenoxy)propanoate - Publications - Abstract Sifter. Available from: [Link]

- Stella, T. et al. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Ethiopian Journal of Science and Technology, 15(2).

-

IRSST. Analytical Method - Determination of volatile organic compounds in the air by mass spectrometry. Available from: [Link]

- O'Donovan, R. DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. A Thesis submitted for the degree of Master of Science.

-

Doc Brown's Chemistry. Interpretation of the infrared spectrum of methyl propanoate. Available from: [Link]

-

Doc Brown's Chemistry. The 1 H NMR spectrum of methyl propanoate. Available from: [Link]

-

ResearchGate. INFRARED SPECTRUM OF METHYL PROPANOATE At 3471 cm-1 region showed a... Available from: [Link]

- Viera, G. S. et al. (2003). Determination of 2,4-dichlorophenoxyacetic acid and its major transformation product in soil samples by liquid chromatographic analysis.

-

ResearchGate. (2022). Herbicides based on 2,4-D: its behavior in agricultural environments and microbial biodegradation aspects. A review. Available from: [Link]

Sources

- 1. CAS 23844-57-7: methyl ()-2-(2,4-dichlorophenoxy)propionate [cymitquimica.com]

- 2. 3,5-Dichlorophenol | 591-35-5 [chemicalbook.com]

- 3. methyl (±)-2-(2,4-dichlorophenoxy)propionate | 23844-57-7 [chemicalbook.com]

- 4. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

- 5. uvadoc.uva.es [uvadoc.uva.es]

- 6. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. repositorio.unesp.br [repositorio.unesp.br]

- 9. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 10. researchgate.net [researchgate.net]

Mechanism of Action of Phenoxy Herbicides: A Molecular & Physiological Guide

Executive Summary

Phenoxy herbicides (e.g., 2,4-D, MCPA, mecoprop) function as structural mimics of Indole-3-Acetic Acid (IAA) , the primary natural auxin. Unlike IAA, which is tightly regulated via conjugation and degradation, phenoxy herbicides are metabolically stable in susceptible species. This stability allows them to saturate the auxin signaling machinery, creating a "supra-optimal" signal that shifts the plant from regulated growth to lethal homeostatic collapse.

The core mechanism is the "Molecular Glue" interaction, where the herbicide facilitates the ubiquitination and degradation of Aux/IAA transcriptional repressors, leading to the uncontrolled activation of Auxin Response Factors (ARFs).[1][2]

Part 1: Molecular Recognition (The TIR1/AFB Interface)

The primary site of action is the nuclear F-box protein TIR1 (Transport Inhibitor Response 1) and its homologs (AFB1-5). TIR1 is the substrate-recognition subunit of the SCF^TIR1 E3 ubiquitin ligase complex .[3]

Structural Mimicry & The "Molecular Glue"

Phenoxy herbicides do not activate the receptor via a conformational change. Instead, they stabilize the interaction between TIR1 and its substrate, the Aux/IAA repressor proteins .

-

Binding Pocket: The TIR1 pocket contains an inositol hexakisphosphate (InsP6) cofactor. 2,4-D binds at the bottom of this pocket.

-

Key Residues: The carboxylate group of 2,4-D forms salt bridges/hydrogen bonds with Arg403 and Ser438 inside the TIR1 pocket.

-

The Glue Effect: The aromatic ring of 2,4-D creates a hydrophobic platform that fills the gap between TIR1 and the "degron" motif (Domain II) of the Aux/IAA protein. This effectively "glues" the repressor to the ubiquitin ligase.

Differential Kinetics (IAA vs. 2,4-D)

While IAA also acts as a glue, 2,4-D exhibits distinct binding kinetics:

-

Stability: 2,4-D is not a substrate for the GH3 family of acyl-acid amido synthetases (which conjugate and inactivate IAA), leading to persistent receptor occupancy.

-

Affinity Variations: 2,4-D often shows lower affinity for TIR1 than IAA but higher affinity for specific AFB homologs (e.g., AFB5), contributing to its specific herbicidal spectrum.

Part 2: The Signal Transduction Cascade

The binding event triggers a rapid degradation cascade that fundamentally alters the proteome.

The Ubiquitin-Proteasome Pathway[4]

-

Recruitment: 2,4-D bridges SCF^TIR1 and Aux/IAA.

-

Ubiquitination: The SCF complex transfers ubiquitin from E2 to the Aux/IAA protein.

-

Degradation: Polyubiquitinated Aux/IAA is recognized and degraded by the 26S Proteasome.[2][3]

-

Derepression: Aux/IAA proteins normally dimerize with and inhibit Auxin Response Factors (ARFs) . Their degradation releases ARFs.

-

Transcription: Free ARFs bind to Auxin Response Elements (AuxRE) in DNA (sequence: TGTCTC), driving massive gene expression.

Visualization: The Core Signaling Pathway

Caption: The molecular cascade initiated by phenoxy herbicides. The herbicide stabilizes the TIR1-Aux/IAA interaction, leading to repressor degradation and constitutive ARF activation.

Part 3: Physiological Collapse (The Mechanism of Death)

The "herbicidal" effect is not merely uncontrolled growth; it is a systemic metabolic crash driven by hormonal crosstalk, specifically the Auxin-Ethylene-ABA Axis .

The Lethal Cascade

The massive activation of ARFs leads to the overexpression of specific biosynthetic genes:

-

Ethylene Biosynthesis: Upregulation of ACS (ACC Synthase) leads to massive ethylene production.

-

ABA Biosynthesis: Ethylene stimulates the expression of NCED (9-cis-epoxycarotenoid dioxygenase), the rate-limiting step in Abscisic Acid (ABA) synthesis.[4][5]

-

Stomatal Closure: High ABA levels force stomatal closure, halting carbon assimilation (photosynthesis) while respiration continues.[5][6]

-

ROS Generation: The metabolic imbalance and hormonal stress trigger the production of Reactive Oxygen Species (H2O2, O2•-).

-

Tissue Death: ROS causes lipid peroxidation, membrane leakage, and vascular tissue collapse.

Visualization: The Physiological Death Loop

Caption: The physiological pathway from gene activation to plant death.[2][5][6][7] The interplay between Ethylene and ABA drives ROS accumulation and tissue necrosis.[7]

Part 4: Experimental Validation Protocols

To validate this mechanism in a research setting, the DR5::GUS reporter assay is the industry standard for visualizing auxin responsiveness.

Protocol: DR5::GUS Histochemical Assay

Objective: Visualize the spatial distribution and intensity of auxin signaling induced by phenoxy herbicides. System: Arabidopsis thaliana transgenic line carrying the DR5 synthetic promoter fused to the uidA (GUS) gene.

Reagents Required

| Reagent | Concentration | Function |

| X-Gluc | 1-2 mM | Substrate (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) |

| Ferricyanide | 0.5 - 5 mM | Oxidation catalyst |

| Ferrocyanide | 0.5 - 5 mM | Oxidation catalyst |

| Phosphate Buffer | 50-100 mM (pH 7.0) | Physiological pH maintenance |

| Triton X-100 | 0.1% (v/v) | Surfactant for tissue penetration |

| Ethanol | 70% | Chlorophyll clearing |

Step-by-Step Workflow

-

Treatment: Germinate DR5::GUS seedlings on MS plates. Transfer to liquid media containing the phenoxy herbicide (e.g., 1 µM 2,4-D) for 2–12 hours. Include an IAA control and a Mock (DMSO) control.

-

Fixation (Optional but Recommended): Immerse seedlings in 90% acetone for 20 minutes at -20°C. Why? This improves enzyme stability and tissue permeability.

-

Rinsing: Wash seedlings 2x with 50 mM Phosphate Buffer to remove acetone.

-

Staining: Incubate seedlings in GUS Staining Solution (Buffer + X-Gluc + Ferro/Ferricyanide + Triton) at 37°C in the dark.

-

Time: Monitor hourly. 2,4-D treatment should show intense blue staining in the root elongation zone and hypocotyl within 2–4 hours.

-

-

Clearing: Remove staining solution and replace with 70% Ethanol. Incubate overnight to remove chlorophyll.

-

Analysis: Visualize under a bright-field microscope.

-

Result: 2,4-D treated roots will show ectopic, intense blue staining throughout the vascular cylinder, unlike the localized staining (root tip) in controls.

-

Part 5: Resistance Mechanisms

Understanding the mechanism of action highlights how resistance evolves:

-

Target Site Mutation: Mutations in the TIR1 or AFB genes, or more commonly, in the degron motif of Aux/IAA proteins (e.g., Glycine substitutions). This prevents the "Molecular Glue" formation; the herbicide cannot recruit the repressor for degradation.

-

Metabolic Resistance: Enhanced activity of Cytochrome P450 monooxygenases which hydroxylate the herbicide ring, rendering it inactive before it reaches the nucleus.

References

-

Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature.

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science.

-

Dharmasiri, N., et al. (2005). The F-box protein TIR1 is an auxin receptor.[1][6] Nature.

-

Ulmasov, T., et al. (1997). Aux/IAA proteins repress expression of reporter genes containing natural and highly active synthetic auxin response elements. The Plant Cell.

-

Sterling, T.M., & Hall, J.C. (1997). Mechanism of Action of Natural Auxins and the Auxinic Herbicides. Herbicide Activity: Toxicology, Biochemistry and Molecular Biology.

Sources

Introduction: The Double-Edged Sword of Synthetic Auxins

An In-depth Technical Guide to the Toxicology of Dichlorophenoxy Herbicides

Dichlorophenoxyacetic acid (2,4-D) and its derivatives are among the most widely used herbicides globally, prized for their selective action against broadleaf weeds while leaving grasses largely unharmed.[1][2] First developed during World War II, these synthetic auxins function by mimicking the plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled, disorganized, and ultimately lethal growth in susceptible plants.[3] While their agricultural and domestic utility is undisputed, their widespread environmental presence necessitates a thorough understanding of their toxicological profile in non-target species, including humans. This guide provides a technical overview of the mechanisms of toxicity, key health endpoints, and analytical methodologies pertinent to dichlorophenoxy herbicides, with a primary focus on the archetypal compound, 2,4-D.

Section 1: Mechanism of Toxic Action

While the herbicidal action of 2,4-D is well-characterized, its toxicity in animal systems involves distinct, dose-dependent mechanisms that diverge from its hormonal mimicry in plants.

Oxidative Stress and Cellular Damage

A primary mechanism underlying 2,4-D toxicity is the induction of oxidative stress.[4][5][6] Exposure to 2,4-D can lead to an overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide radicals (O₂·⁻).[7] This oxidative onslaught has several downstream consequences:

-

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation.[5][8] This process compromises membrane integrity and function. Studies in goldfish gills, for example, have shown that exposure to 100 mg/L of 2,4-D significantly enhanced lipid peroxide concentrations.[8]

-

Protein Damage: Proteins are also susceptible to oxidative damage, which can lead to changes in enzyme activity and structural integrity.[5] 2,4-D has been shown to bind to proteins, which can either be a detoxification pathway (e.g., conjugation with amino acids) or result in functional disturbances.[5]

-

Depletion of Antioxidants: The cell's natural antioxidant defenses, such as glutathione (GSH), are depleted in an attempt to neutralize the excess ROS.[5] This depletion makes the cell even more vulnerable to oxidative damage.

-

DNA Damage: While the direct genotoxicity of 2,4-D is debated, the increase in ROS can indirectly cause DNA damage, a potential pathway to carcinogenesis.[5]

The cellular response to this stress involves the upregulation of antioxidant enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase, which attempt to mitigate the damage.[8]

Other Proposed Mechanisms

Beyond oxidative stress, other mechanisms contribute to the toxicity of dichlorophenoxy herbicides:

-

Uncoupling of Oxidative Phosphorylation: At high concentrations, 2,4-D can uncouple oxidative phosphorylation in mitochondria, disrupting cellular energy (ATP) production.[9][10]

-

Cell Membrane Damage: Direct damage to cell membranes has been observed, potentially contributing to cytotoxicity.[9][10]

-

Disruption of Acetyl-CoA Metabolism: Interference with acetyl coenzyme A metabolism can disrupt numerous critical biochemical pathways.[9][10]

Section 2: Toxicokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of 2,4-D is crucial for understanding its systemic effects.

-

Absorption: 2,4-D is readily absorbed from the gastrointestinal tract following ingestion.[5] Dermal absorption is comparatively low, and inhalation also serves as a route of exposure.[11]

-

Distribution: Once absorbed, 2,4-D is distributed throughout the body but does not tend to accumulate in tissues.[11] It can be detected in various tissues, including the stomach, blood, brain, and kidneys.[5]

-

Metabolism: A key feature of 2,4-D is its limited metabolism. The vast majority of the compound is excreted in its unchanged form.[5] Minor metabolites include conjugates with amino acids or proteins, and 2,4-dichlorophenol.[5]

-

Excretion: The primary route of elimination is via the urine.[5][11] Elimination is rapid, with a half-life that is dose-dependent. At doses that do not saturate the renal anion transport mechanism (below ~50 mg/kg), excretion is efficient.[9]

Section 3: Key Toxicological Endpoints

Acute Toxicity

Acute poisoning by dichlorophenoxy herbicides, typically from ingestion, can be severe and life-threatening.[12] The minimum toxic dose in humans is estimated to be around 40-50 mg/kg.[9]

Table 1: Acute Oral Toxicity of 2,4-D

| Species | LD₅₀ (mg/kg) | Reference |

|---|---|---|

| Rat | 639 | [1] |

| Dog | ≤125 (No significant effects) | [13] |

| Human | ~110 (Ingestion, non-lethal) | [13] |

| Human | Death reported after 6.5 g ingestion |[9] |

Clinical features of acute poisoning include:

-

Gastrointestinal Effects: Vomiting, abdominal pain, and diarrhea are common early symptoms due to the corrosive effects of the compounds.[9]

-

Neuromuscular Effects: Muscle weakness, spasms, hypertonia, and ataxia can occur.[9][10] In severe cases, this can progress to coma and seizures.[9]

-

Myotoxicity: Rhabdomyolysis (breakdown of muscle tissue) is a distinct feature, leading to increased creatine kinase levels, metabolic acidosis, and potentially acute renal failure.[9][10]

-

Cardiovascular Effects: Tachycardia and hypotension (often intractable in severe cases) may occur.[9][13]

Neurotoxicity

2,4-D exhibits clear neurotoxic potential.[5] Exposure can lead to a range of effects on the nervous system, from behavioral changes to neuronal damage.[14] Animal studies have demonstrated that chronic exposure can lead to deficits in motor activity and increased anxiety-like behaviors.[15] The underlying mechanisms may involve the induction of apoptosis (programmed cell death) in neurons, as suggested by increased expression of pro-apoptotic proteins like BAX.[15] Studies have also indicated that 2,4-D can induce the degeneration of dopaminergic neurons in vitro, suggesting a potential link to neurodegenerative diseases like Parkinson's.[16]

Carcinogenicity

The carcinogenic potential of 2,4-D has been a subject of extensive research and debate. The International Agency for Research on Cancer (IARC) has classified 2,4-D as "possibly carcinogenic to humans" (Group 2B).[4][17][18] This classification is based on limited evidence in experimental animals and inadequate evidence in humans.[17]

-

Epidemiological Evidence: Some epidemiological studies have suggested an association between exposure to 2,4-D and non-Hodgkin's lymphoma (NHL).[4][19] However, this link is not consistently observed across all studies, and a definitive cause-and-effect relationship has not been established.[17][19] There is little evidence for an association with soft-tissue sarcoma or other cancers.[19]

-

Regulatory Stances: Other regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have concluded that the existing data do not support a link between human cancer and 2,4-D exposure.[18][20]

The debate is complicated by historical exposures to formulations like Agent Orange, which contained 2,4-D and 2,4,5-T, the latter being contaminated with the highly toxic dioxin TCDD.[9][20]

Endocrine Disruption

The potential for 2,4-D to act as an endocrine-disrupting chemical (EDC) has been investigated. EDCs can interfere with the body's hormonal systems. However, in vitro screening assays required by the U.S. EPA's Endocrine Disruptor Screening Program have shown that 2,4-D does not appear to interact with estrogen, androgen, or steroidogenesis pathways.[21] Other studies testing a range of pesticides also found no estrogenic, anti-estrogenic, or anti-androgenic activity for 2,4-D in a recombinant yeast screen.[22][23][24] These in vitro results are consistent with in vivo animal studies, suggesting a low potential for 2,4-D to interact with the endocrine system.[21]

Section 4: Ecotoxicology

The environmental impact of dichlorophenoxy herbicides is a significant concern. While 2,4-D has a relatively short half-life in soil and water (typically around 10 days), its high water solubility gives it the potential to be mobile and contaminate water sources.[3][25] The toxicity to aquatic organisms varies significantly depending on the formulation. Ester formulations are generally more toxic to fish and aquatic invertebrates than salt formulations.[3][26]

Section 5: Analytical Methodologies

Accurate quantification of dichlorophenoxy herbicides in biological matrices is essential for toxicokinetic studies, clinical diagnosis of poisoning, and exposure monitoring. High-Performance Liquid Chromatography (HPLC) is a widely used technique.

Experimental Protocol: Quantification of 2,4-D in Rat Serum by HPLC-UV

This protocol describes a self-validating system for the determination of 2,4-D concentrations in serum samples for pharmacokinetic analysis.

1. Principle: Serum proteins are precipitated with acetonitrile. After centrifugation, the supernatant containing 2,4-D is directly injected into a reverse-phase HPLC system and quantified by UV detection at 230 nm.[27]

2. Materials and Reagents:

-

Rat Serum (Control and Spiked Samples)

-

2,4-D Analytical Standard

-

Acetonitrile (HPLC Grade)

-

Formic Acid

-

Ammonium Acetate

-

Ultrapure Water

-

XDB-C18 HPLC Column

-

Microcentrifuge Tubes (1.5 mL)

-

Syringe Filters (0.22 µm)

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with UV-Vis Detector

-

Vortex Mixer

-

Refrigerated Microcentrifuge

4. Step-by-Step Methodology:

-

Standard Preparation: Prepare a stock solution of 2,4-D in methanol. Create a series of calibration standards by spiking control rat serum to achieve final concentrations ranging from 0.1 to 400 mg/L.[27] These standards will be used to generate a calibration curve. Prepare Quality Control (QC) samples at low, medium, and high concentrations.

-

Sample Preparation: a. Pipette 100 µL of serum (unknown sample, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.[27] b. Add 300 µL of cold acetonitrile (protein precipitation agent).[27] c. Vortex-mix vigorously for 3 minutes to ensure complete protein precipitation.[27] d. Centrifuge at 12,000 rpm for 10 minutes at 4°C.[27] e. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[27]

-

HPLC Analysis: a. Mobile Phase A: 0.02 M ammonium acetate with 0.1% formic acid in water.[27] b. Mobile Phase B: Acetonitrile.[27] c. Column: XDB-C18 or equivalent. d. Flow Rate: 1.0 mL/min.[27] e. Injection Volume: 10-20 µL.[28] f. Detection Wavelength: 230 nm.[27] g. Gradient Elution: Implement a suitable gradient program to ensure separation of 2,4-D from endogenous serum components.

-

Data Analysis and Validation: a. Generate a calibration curve by plotting the peak area of 2,4-D against its concentration for the calibration standards. b. System Suitability: The correlation coefficient (r²) of the calibration curve must be ≥ 0.99 for the run to be considered valid. c. Quantification: Determine the concentration of 2,4-D in the unknown and QC samples by interpolating their peak areas from the calibration curve. d. Acceptance Criteria: The concentrations of the QC samples must be within ±15% of their nominal value. The intra- and inter-assay coefficients of variation (CVs) should be less than 15%.[28]

Conclusion

The toxicology of dichlorophenoxy herbicides is complex, with mechanisms primarily centered around the induction of oxidative stress at the cellular level. While acute toxicity is well-defined and severe, chronic endpoints such as neurotoxicity and carcinogenicity remain areas of active research and regulatory scrutiny. The evidence for endocrine disruption appears to be low. Understanding the toxicokinetics, particularly the dose-dependent renal excretion, is critical for both risk assessment and the clinical management of poisonings. Robust analytical methods are fundamental to advancing our knowledge in all of these areas, providing the data necessary to ensure the safe use of these important agricultural chemicals and to protect human and environmental health.

References

- 2,4-Dichlorophenoxyacetic acid. (n.d.). Google Arts & Culture.

-

2,4-D Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved from [Link]

-

Munro, I. C., Carlo, G. L., Lauer, J. C., & Kennepohl, E. (1995). Weight of the evidence on the human carcinogenicity of 2,4-D. PubMed. Retrieved from [Link]

-

2,4-Dichlorophenoxyacetic acid. (2022, June 7). BYJU'S. Retrieved from [Link]

-

IARC Monographs evaluate DDT, lindane, and herbicide 2,4-D. (n.d.). ISGLOBAL. Retrieved from [Link]

-

Herbicide 2,4-D 'possibly' causes cancer, World Health Organisation study finds. (2015, June 23). The Guardian. Retrieved from [Link]

-

2,4-Dichlorophenoxyacetic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Critical Evaluation of Cancer Risk from 2,4-D. (n.d.). 24d.info. Retrieved from [Link]

-

Lushchak, O. V., Kubrak, O. I., Storey, J. M., Storey, K. B., & Lushchak, V. I. (2013). Oxidative stress as a mechanism for toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D): studies with goldfish gills. PubMed. Retrieved from [Link]

-

Bukowska, B. (2006). Toxicity of 2,4-Dichlorophenoxyacetic Acid – Molecular Mechanisms. Polish Journal of Environmental Studies, 15(3), 365-374. Retrieved from [Link]

-

Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). (n.d.). NCBI Bookshelf. Retrieved from [Link]

-

Olson, K. R. (Ed.). (n.d.). CHLOROPHENOXY HERBICIDES (2,4-D). AccessMedicine. Retrieved from [Link]

-

Zribi, A., Zribi, A., Zribi, A., & Zribi, A. (2013). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. Retrieved from [Link]

-

Investigation of Ecotoxicological Effects of 2,4-D Acid Herbicide on the Ecosystem. (n.d.). ResearchGate. Retrieved from [Link]

-

da Cruz, J. V., da Rosa, J. G. S., de Oliveira, J. M. M., & de Oliveira, J. M. M. (2021). Neurotoxicity associated with chronic exposure to dichlorophenoxyacetic acid (2,4-D) – a simulation of environmental exposure in adult rats. Taylor & Francis Online. Retrieved from [Link]

-

Flanagan, R. J., & Dawling, S. (1990). HPLC measurement of chlorophenoxy herbicides, bromoxynil, and ioxynil, in biological specimens to aid diagnosis of acute poisoning. PubMed. Retrieved from [Link]

-

Orton, F., Lutz, I., Kloas, W., & Routledge, E. J. (2009). Endocrine Disrupting Effects of Herbicides and Pentachlorophenol: In Vitro and in Vivo Evidence. ACS Publications. Retrieved from [Link]

-

Insight into the mode of action of 2,4Dichlorophenoxyacetic acid (2,4D) as an herbicide. (n.d.). ResearchGate. Retrieved from [Link]

-

Michel, F. J., Blesa, J., & Blesa, J. (2023). 2,4-Dichlorophenoxyacetic Acid Induces Degeneration of mDA Neurons In Vitro. MDPI. Retrieved from [Link]

-

Schulze, G. E., & Dougherty, J. A. (1988). Neurobehavioral Toxicity and Tolerance to the Herbicide 2, 4- Dichlorophenoxyacetic Acid-n-butyl Ester (2, 4-D Ester). Toxicological Sciences. Retrieved from [Link]

-

Draft Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). (2015, October 2). ATSDR. Retrieved from [Link]

-

2, 4-D Dichlorophenoxyacetic Acid Poisoning; Case Report and Literature Review. (2017, March 15). PubMed. Retrieved from [Link]

-

Pesticide-Induced Diseases: Endocrine Disruption. (n.d.). Beyond Pesticides. Retrieved from [Link]

-

Coady, K. K., Kan, H. L., Schisler, M. R., Boverhof, D. R., & Hotchkiss, J. A. (2014). Evaluation of potential endocrine activity of 2,4-dichlorophenoxyacetic acid using in vitro assays. PubMed. Retrieved from [Link]

-

Bradberry, S. M., Proudfoot, A. T., Vale, J. A., & Watt, B. E. (2000). Mechanisms of Toxicity, Clinical Features, and Management of Acute Chlorophenoxy Herbicide Poisoning: A Review. ResearchGate. Retrieved from [Link]

-

Endocrine disrupting effects of herbicides and pentachlorophenol: in vitro and in vivo evidence. (2009, March 15). Regulations.gov. Retrieved from [Link]

-

A Case of Severe 2,4-Dichlorophenoxyacetic Acid Poisoning Causing Diagnostic and Treatment Challenges. (2022, July 29). Taylor & Francis Online. Retrieved from [Link]

-

Treatment of 2, 4-Dichlorophenoxyacetic Acid (2, 4-D) Poisoning; a Case Study. (2014, March 29). PubMed. Retrieved from [Link]

-

Rodríguez-Serrano, M., Pazmiño, D. M., & Romero-Puertas, M. C. (2014). 2,4-Dichlorophenoxyacetic acid promotes S-nitrosylation and oxidation of actin affecting cytoskeleton and peroxisomal dynamics. Oxford Academic. Retrieved from [Link]

-

Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989). (n.d.). INCHEM. Retrieved from [Link]

-

2,4-Dichlorophenoxyacetic Acid Poisoning Mimicking as Organophosphorus Poisoning. (2021, January 22). PubMed. Retrieved from [Link]

-

Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. (n.d.). ResearchGate. Retrieved from [Link]

-

Endocrine disrupting effects of herbicides and pentachlorophenol: in vitro and in vivo evidence. (2009, March 15). Heriot-Watt Research Portal. Retrieved from [Link]

-

Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. (2018, January 29). ATSDR. Retrieved from [Link]

-

REFERENCES - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). (n.d.). NCBI Bookshelf. Retrieved from [Link]

-

Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. (2018, January 17). PubMed. Retrieved from [Link]

-

2,4-Dichlorophenoxyacetic Acid (2,4-D) ToxGuide. (n.d.). ATSDR. Retrieved from [Link]

Sources

- 1. deq.mt.gov [deq.mt.gov]

- 2. How 2,4-Dichlorophenoxyacetic Acid (2,4-D) Effectively Controls Broadleaf Weeds [jindunchemical.com]

- 3. invasive.org [invasive.org]

- 4. IARC Monographs evaluate DDT, lindane, and herbicide 2,4-D - ISGLOBAL [isglobal.org]

- 5. pjoes.com [pjoes.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Oxidative stress as a mechanism for toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D): studies with goldfish gills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 10. researchgate.net [researchgate.net]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. apjmt.mums.ac.ir [apjmt.mums.ac.ir]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

- 17. Herbicide 2,4-D 'possibly' causes cancer, World Health Organisation study finds | Herbicides | The Guardian [theguardian.com]

- 18. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 19. Weight of the evidence on the human carcinogenicity of 2,4-D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 24d.info [24d.info]

- 21. Evaluation of potential endocrine activity of 2,4-dichlorophenoxyacetic acid using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. downloads.regulations.gov [downloads.regulations.gov]

- 24. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 25. idosi.org [idosi.org]

- 26. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 27. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 28. HPLC measurement of chlorophenoxy herbicides, bromoxynil, and ioxynil, in biological specimens to aid diagnosis of acute poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Methyl 2-(3,5-dichlorophenoxy)propanoate & Structural Analogues

Executive Summary

This technical guide analyzes Methyl 2-(3,5-dichlorophenoxy)propanoate , a structural isomer of the widely used herbicide Dichlorprop-methyl. While the 2,4-dichlorophenoxy pattern is ubiquitous in commercial auxinic herbicides, the 3,5-dichloro substitution pattern presents a distinct pharmacological and agrochemical profile. This molecule serves as a critical negative control probe in auxin signaling studies and a lipophilic scaffold in the development of PPAR

This guide details the synthesis, structural activity relationships (SAR), and experimental utility of this compound, providing researchers with a roadmap for utilizing 3,5-dichlorophenoxy motifs in drug and agrochemical discovery.

Chemical Foundation & Synthesis

The Scaffold

The molecule consists of a phenoxy propanoate core with chlorine atoms at the meta positions (3 and 5) of the phenyl ring. Unlike its 2,4-dichloro analogue (Dichlorprop), which possesses high affinity for the TIR1 ubiquitin ligase complex in plants, the 3,5-dichloro geometry creates steric clashes that modulate biological activity.

| Property | Data / Description |

| IUPAC Name | Methyl 2-(3,5-dichlorophenoxy)propanoate |

| CAS Number | 103905-85-7 |

| Molecular Formula | C |

| Molecular Weight | 249.09 g/mol |

| LogP (Predicted) | ~3.4 (High Lipophilicity) |

| Key Isomerism | Chiral center at C2 of propanoate (R/S enantiomers) |

Synthesis Protocol: Williamson Etherification

The most robust synthetic route utilizes a Williamson ether synthesis under anhydrous conditions to prevent ester hydrolysis.

Reaction Scheme:

Step-by-Step Methodology

-

Reagent Preparation:

-

Dissolve 3,5-dichlorophenol (1.0 eq, 10 mmol) in anhydrous acetone (50 mL).

-

Add finely ground, anhydrous Potassium Carbonate (K

CO -

Note: Use of K

CO

-

-

Alkylation:

-

Add Methyl 2-chloropropionate (1.2 eq, 12 mmol) dropwise to the stirring suspension.

-

Add a catalytic amount of Potassium Iodide (KI) (0.1 eq) to accelerate the reaction via the Finkelstein reaction (in situ generation of the more reactive iodide).

-

Reflux the mixture at 60°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

-

Work-up:

-

Cool to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in Ethyl Acetate (EtOAc) and wash with 1M NaOH (to remove unreacted phenol) followed by brine.

-

-

Purification:

-

Dry organic layer over anhydrous MgSO

.[1] -

Purify via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).

-

Yield Expectation: 85–92% as a colorless to pale yellow oil/solid.

-

Structural Activity Relationship (SAR)

The utility of Methyl 2-(3,5-dichlorophenoxy)propanoate lies in its contrast with "Active" analogues.

The "Auxin Switch" (Agrochemicals)

In plant biology, the 2,4-dichloro pattern (Dichlorprop) allows the molecule to act as a "molecular glue," bridging the TIR1 receptor and Aux/IAA repressor proteins.

-

2,4-Cl: Fits the hydrophobic pocket; stabilizes the TIR1-Aux/IAA complex

Herbicide Action. -

3,5-Cl: The meta-chlorines create steric bulk that prevents the "lid" of the receptor from closing.

-

Application: Researchers use the 3,5-analogue to prove that a phenotype is specifically auxin-driven. If the 3,5-analogue shows no effect while the 2,4-analogue does, the mechanism is validated as TIR1-dependent.

Metabolic Stability (Pharmaceuticals)

In medicinal chemistry (e.g., Fibrates for dyslipidemia), the phenoxy-propanoate headgroup is a pharmacophore for PPAR

-

Metabolic Blockade: The 3,5-dichloro pattern blocks the primary sites of Phase I metabolic oxidation (para-position is open but sterically flanked; meta-positions are blocked).

-

Lipophilicity: The 3,5-pattern is more lipophilic than the 2,4-pattern, enhancing blood-brain barrier (BBB) penetration, which is relevant for developing central nervous system (CNS) active agents or AR antagonists.

Visualization of Pathways & Logic

Synthesis & SAR Logic Flow

The following diagram illustrates the synthesis pathway and the divergent biological applications based on the chlorination pattern.

Figure 1: Synthesis pathway and divergent utility in Agrochemical vs. Pharmaceutical research.

Experimental Protocols for Validation

Esterase Stability Assay

Since the methyl ester is a "prodrug" form (the free acid is usually the active species), determining the hydrolysis rate is critical.

Protocol:

-

Incubation: Prepare a 10

M solution of Methyl 2-(3,5-dichlorophenoxy)propanoate in phosphate-buffered saline (PBS, pH 7.4) containing 1 unit/mL of Porcine Liver Esterase (PLE). -

Sampling: Incubate at 37°C. Aliquot 100

L samples at -

Quenching: Immediately add 100

L of ice-cold Acetonitrile (ACN) to precipitate proteins. -

Analysis: Centrifuge (10,000g, 5 min). Analyze supernatant via HPLC-UV (280 nm).

-

Mobile Phase: ACN:Water (0.1% Formic Acid) gradient 20%

90%. -

Target: Monitor disappearance of Ester (

min) and appearance of Acid (

-

Comparative Auxin Root Growth Assay (Arabidopsis)

To validate the "Negative Control" status of the 3,5-analogue.

-

Seedling Growth: Germinate Arabidopsis thaliana (Col-0) seeds on vertical MS agar plates for 4 days.

-

Treatment: Transfer seedlings to plates containing:

-

Control: DMSO only.

-

Positive Control: 100 nM Dichlorprop (2,4-isomer).

-

Test: 100 nM Methyl 2-(3,5-dichlorophenoxy)propanoate (hydrolyzed to acid form pre-treatment or rely on plant esterases).

-

-

Measurement: After 48 hours, measure primary root elongation.

-

Expected Result:

-

2,4-isomer: Severe root growth inhibition (Auxin toxicity).

-

3,5-isomer: Minimal inhibition (similar to DMSO control), confirming lack of TIR1 activation.

-

References

-

Lynch, D. E. (2015).[2][3] Crystal structures and hydrogen bonding in the morpholinium salts of four phenoxyacetic acid analogues. Acta Crystallographica Section E, 71(11), 1367–1371. Link

-

Fawcett, C. H., et al. (1955). Studies on plant growth‐regulating substances LV. The Plant growth‐promoting properties of some

-aryl‐propionic acids. Annals of Applied Biology. Link -

Latypova, L. R., et al. (2018). New Synthesis of Known Herbicides Based on Aryloxyalkanoic Acids. Russian Journal of Organic Chemistry, 54, 1302–1306.[4] Link

-

EPA CompTox Dashboard. (2025). Methyl 2-(3,5-dichlorophenoxy)propanoate Details. U.S. Environmental Protection Agency.[5] Link[5]

-

Munir, I., et al. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methylpropanoates.[1] Journal of the Chemical Society of Pakistan, 29(4). Link

Sources

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. Crystal structures and hydrogen bonding in the morpholinium salts of four phenoxyacetic acid analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structures and hydrogen bonding in the anhydrous tryptaminium salts of the isomeric (2,4-dichlorophenoxy)acetic and (3,5-dichlorophenoxy)acetic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

Application Note: A Robust HPLC-UV Method for the Enantioselective Separation of Dichlorprop Isomers

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the effective separation of the enantiomers of Dichlorprop, a chiral phenoxyalkanoic acid herbicide. The separation of (R)-Dichlorprop and (S)-Dichlorprop is of significant environmental and toxicological importance, as the herbicidal activity is primarily associated with the (R)-enantiomer, while the (S)-enantiomer may exhibit different environmental fate and toxicological profiles. This guide provides a comprehensive protocol, including the rationale behind the selection of the chiral stationary phase, mobile phase optimization, and system suitability parameters. The target audience for this document includes researchers, analytical chemists, and quality control professionals in the fields of environmental science, agriculture, and drug development.

Introduction: The Significance of Chiral Separation for Dichlorprop

Dichlorprop, chemically known as (RS)-2-(2,4-dichlorophenoxy)propanoic acid, is a widely used herbicide for the control of broadleaf weeds.[1][2] The molecule possesses a chiral center, resulting in two enantiomeric forms: (R)-Dichlorprop and (S)-Dichlorprop. The biological activity of these enantiomers differs significantly, with the (R)-enantiomer being the primary contributor to its herbicidal efficacy.[3] Consequently, the use of enantiomerically enriched or pure (R)-Dichlorprop has become more common to reduce the environmental load of the less active (S)-enantiomer.

This enantioselectivity in biological systems underscores the critical need for robust analytical methods capable of separating and quantifying the individual enantiomers of Dichlorprop.[1][2] Such methods are essential for environmental monitoring, toxicological studies, and quality control of agrochemical formulations. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely adopted technique for the direct separation of enantiomers.[4][5]

This application note provides a detailed protocol for the enantioselective separation of Dichlorprop using a polysaccharide-based chiral stationary phase, which is known for its broad applicability and high resolving power for a wide range of chiral compounds.[6][7]

Chromatographic Principle and Method Rationale

The separation of enantiomers by chiral HPLC relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[7] The differing stability of these diastereomeric complexes leads to different retention times for the two enantiomers, enabling their separation.

The choice of the chiral stationary phase is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated excellent performance in resolving a wide variety of chiral compounds, including acidic herbicides like Dichlorprop.[6][8] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that contribute to chiral recognition.

For this application, a cellulose tris(3,5-dimethylphenylcarbamate) based CSP is selected. The mobile phase, a mixture of a non-polar solvent (n-hexane) and an alcohol (isopropanol) with a small amount of an acidic modifier (trifluoroacetic acid), is optimized to achieve a balance between retention, resolution, and peak shape. The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group of Dichlorprop, which enhances its interaction with the CSP and improves chromatographic performance.

Experimental Workflow

The following diagram illustrates the overall workflow for the enantioselective analysis of Dichlorprop.

Caption: Workflow for the enantioselective analysis of Dichlorprop by HPLC.

Materials and Methods

4.1. Reagents and Standards

-

Racemic Dichlorprop standard (≥98% purity)

-

(R)-Dichlorprop and (S)-Dichlorprop enantiomeric standards (for peak identification)

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol (IPA)

-

Trifluoroacetic acid (TFA), analytical grade

-

Methanol, HPLC grade (for standard and sample preparation)

4.2. Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | A quaternary or binary HPLC system with a UV/Vis detector |

| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP, 5 µm, 250 x 4.6 mm |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

Rationale for Parameter Selection:

-

Chiral Column: The selected cellulose-based CSP provides a high degree of stereoselectivity for phenoxyalkanoic acids.

-

Mobile Phase: A normal-phase mobile phase offers excellent selectivity on polysaccharide CSPs. The ratio of n-hexane to isopropanol is optimized for resolution and analysis time. TFA is added to ensure the analyte is in its non-ionized form, leading to better peak shape and retention.

-

Flow Rate and Temperature: These parameters are set to standard conditions for a 4.6 mm ID column to ensure efficiency and reproducibility.

-

Detection Wavelength: 230 nm is chosen based on the UV absorbance maximum of Dichlorprop, providing good sensitivity.

Detailed Experimental Protocol

5.1. Standard Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of racemic Dichlorprop standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the mobile phase.

-

Enantiomer Identification: Prepare separate 10 µg/mL solutions of (R)- and (S)-Dichlorprop standards in the mobile phase to confirm the elution order.

5.2. HPLC System Preparation and Equilibration

-

Purge all mobile phase lines to remove any air bubbles.

-

Set the mobile phase composition to n-Hexane / IPA / TFA (90:10:0.1, v/v/v) and begin pumping at 1.0 mL/min.

-

Equilibrate the chiral column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.

5.3. Sample Analysis

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the 10 µg/mL racemic Dichlorprop working standard to determine the retention times and resolution of the enantiomers.

-

If the elution order is unknown, inject the individual (R)- and (S)-Dichlorprop standards.

-

Inject the prepared and filtered samples for analysis.

5.4. System Suitability

To ensure the validity of the analytical results, the following system suitability parameters should be monitored for the racemic standard injection:

| Parameter | Acceptance Criteria |

| Resolution (Rs) | ≥ 1.5 |

| Tailing Factor | 0.8 - 1.5 |

| Theoretical Plates | > 2000 |

Expected Results

Under the specified chromatographic conditions, a baseline separation of the (R)- and (S)-Dichlorprop enantiomers is expected. A representative chromatogram would show two distinct peaks corresponding to the two enantiomers. The elution order will depend on the specific chiral stationary phase used and should be confirmed with individual enantiomeric standards. Based on similar separations, the retention times are expected to be in the range of 6-12 minutes.

Method Optimization and Troubleshooting

-

Poor Resolution: If the resolution is below 1.5, consider decreasing the percentage of isopropanol in the mobile phase (e.g., to 95:5:0.1 n-Hexane/IPA/TFA). This will increase retention and may improve separation. Lowering the column temperature can also enhance resolution in some cases.

-

Poor Peak Shape: Tailing or fronting peaks can be due to an inappropriate concentration of the acidic modifier. Ensure the TFA concentration is optimal. Column overload can also lead to poor peak shape; consider injecting a more dilute sample.

-

Fluctuating Retention Times: This may indicate insufficient column equilibration or temperature fluctuations. Ensure the column is thoroughly equilibrated and the column compartment maintains a stable temperature.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the enantioselective separation of Dichlorprop. The use of a polysaccharide-based chiral stationary phase with an optimized normal-phase mobile phase allows for excellent resolution and peak shape. This method is suitable for routine analysis in quality control and for research purposes in environmental and toxicological studies. Adherence to the outlined protocol and system suitability criteria will ensure the generation of accurate and reproducible results.

References

-

PubMed. (2004, October 1). Preparative enantiomer separation of dichlorprop with a cinchona-derived chiral selector employing centrifugal partition chromatography and high-performance liquid chromatography: a comparative study. Available at: [Link]

-

ResearchGate. (2025, August 6). Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry. Available at: [Link]

-

PubMed. (2013, April 15). Use of chiral derivatization for the determination of dichlorprop in tea samples by ultra performance LC with fluorescence detection. Available at: [Link]

-

LCGC International. (2023, February 17). Application Notes: Chiral. Available at: [Link]

-

ASM Journals. Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Available at: [Link]

-

PMC. Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Available at: [Link]

-

ACS Publications. (2020, June 12). Enantioselective Catabolism of the Two Enantiomers of the Phenoxyalkanoic Acid Herbicide Dichlorprop by Sphingopyxis sp. DBS4. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

PubMed. (2020, July 1). Enantioselective Catabolism of the Two Enantiomers of the Phenoxyalkanoic Acid Herbicide Dichlorprop by Sphingopyxis sp. DBS4. Available at: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Dichlorprop. Available at: [Link]

-

UNCW Institutional Repository. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Available at: [Link]

-

Orochem. CHIRAL STATIONARY PHASES. Available at: [Link]

-

ResearchGate. (PDF) Enantioseparation and Enantioselective Analysis of Chiral Herbicides. Available at: [Link]

-

HELIX Chromatography. (2022, November 28). HPLC Analysis of Herbicide Dichlorprop on Coresep 100 Mixed-Mode Column. Available at: [Link]

-

PMC. (2019, February 25). New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. Available at: [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Available at: [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

-

Phenomenex. Chiral HPLC Separations. Available at: [Link]

-

Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]

-

Preprints.org. (2025, July 1). Molecular Dynamics of Enantiomeric Separation in HPLC. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantioselective Catabolism of the Two Enantiomers of the Phenoxyalkanoic Acid Herbicide Dichlorprop by Sphingopyxis sp. DBS4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dichlorprop (2,4-DP) Analysis on Primesep and Obelisc HPLC Columns | SIELC Technologies [sielc.com]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. csfarmacie.cz [csfarmacie.cz]

- 6. bujnochem.com [bujnochem.com]

- 7. eijppr.com [eijppr.com]

- 8. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Methyl 2-(3,5-dichlorophenoxy)propanoate

Abstract

This protocol details the quantitative determination of Methyl 2-(3,5-dichlorophenoxy)propanoate (3,5-DCPP-Me) in complex matrices (soil and agricultural commodities). Unlike its common herbicidal isomer (the 2,4-dichloro variant, Dichlorprop-methyl), the 3,5-isomer presents unique separation challenges and is often analyzed as a specific impurity or research analog. This guide prioritizes GC-MS/MS (EI) for superior selectivity over traditional ECD methods, utilizing a Modified QuEChERS extraction to ensure high recovery and isomer-specific resolution.

Introduction & Scientific Rationale

The Analyte

-

IUPAC Name: Methyl 2-(3,5-dichlorophenoxy)propanoate

-

Molecular Formula:

-

Molecular Weight: 249.09 g/mol (based on natural abundance)

-

Key Properties: Lipophilic (

), volatile, and susceptible to alkaline hydrolysis.

Critical Analytical Challenges

-

Isomeric Interference: The primary challenge is distinguishing the target 3,5-isomer from the widely used 2,4-isomer (Dichlorprop-methyl). Standard non-polar columns (e.g., 5% phenyl) may show co-elution. This protocol utilizes a highly efficient temperature ramp and specific MS/MS transitions to resolve these congeners.

-

Stability: Phenoxy esters hydrolyze rapidly in basic conditions. The extraction protocol must maintain a neutral-to-slightly-acidic pH to prevent conversion to the free acid form, which would escape GC analysis without re-derivatization.

Experimental Workflow (Visualized)

The following diagram outlines the critical decision path for sample preparation and analysis, ensuring the integrity of the ester moiety.

Figure 1: Critical Workflow for 3,5-DCPP-Me Analysis. Note the emphasis on pH control to prevent hydrolysis.

Materials & Reagents

| Component | Specification | Purpose |

| Solvent A | Acetonitrile (LC-MS Grade) | Extraction solvent; precipitates proteins. |

| Buffer Salts | MgSO4 (anhydrous), NaCl, Na-Citrate | Induces phase separation; buffers pH to ~5.0. |

| dSPE Sorbent | PSA (Primary Secondary Amine) + C18 | Removes organic acids, sugars, and lipids. |

| Internal Standard | Triphenyl Phosphate (TPP) or Dichlorprop-d6 | Volumetric correction and retention time lock. |

| Carrier Gas | Helium (99.999%) | GC mobile phase. |

Sample Preparation Protocol (Modified QuEChERS)

This method is adapted from AOAC Official Method 2007.01 but modified to protect the ester group.

Step 1: Extraction

-

Weigh 10.0 g of homogenized sample into a 50 mL FEP centrifuge tube.

-

Add 100 µL of Internal Standard Solution (TPP, 10 µg/mL).

-

Add 10 mL of Acetonitrile (ACN).

-

Crucial: Shake vigorously for 1 minute before adding salts to prevent agglomeration.

-

Add QuEChERS Citrate Buffer packet (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate).

-

Why: The citrate buffer maintains pH ~5.0-5.5. Unbuffered methods may lead to alkaline hydrolysis of the methyl ester if the soil is basic.

-

-

Shake vigorously for 1 minute.

-

Centrifuge at 3000 RCF for 5 minutes.

Step 2: Clean-up (dSPE)

-

Transfer 1 mL of the supernatant to a dSPE tube containing:

-

150 mg MgSO4 (removes residual water).

-

25 mg PSA (removes fatty acids/sugars). Note: PSA removes free acids. Since our analyte is an ester, it will not be retained, which is desired.

-

25 mg C18 (optional, for high lipid samples).

-

-

Vortex for 30 seconds.

-

Centrifuge at 6000 RCF for 3 minutes.

-

Transfer supernatant to a GC vial.

Instrumental Analysis: GC-MS/MS

System: Agilent 7890B GC / 7000D TQ-MS (or equivalent).

Gas Chromatography Parameters

-

Column: DB-5ms Ultra Inert (30m × 0.25mm × 0.25µm).

-

Expert Insight: A standard 5% phenyl column is sufficient if the temperature ramp is slow enough (4°C/min) around the elution window to separate the 3,5-isomer from the 2,4-isomer.

-

-

Inlet: Splitless mode, 250°C.

-

Injection Volume: 1 µL.

-

Carrier Flow: 1.2 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 60°C (hold 1 min).

-

Ramp 1: 25°C/min to 180°C.

-

Ramp 2: 5°C/min to 240°C (Critical resolution window).

-

Ramp 3: 30°C/min to 300°C (hold 3 min).

-

Mass Spectrometry Parameters (EI Mode)

-

Source Temp: 230°C.

-

Transfer Line: 280°C.

-

Ionization: Electron Impact (70 eV).

-

Acquisition: SIM (Selected Ion Monitoring) or MRM.

Target Ions for Methyl 2-(3,5-dichlorophenoxy)propanoate:

| Ion Type | m/z (Target) | Origin/Fragment |

| Quantifier | 248 | Molecular Ion |

| Qualifier 1 | 189 | Loss of carbomethoxy group |

| Qualifier 2 | 162 | Dichlorophenol fragment |

| Qualifier 3 | 250 | Isotope peak |

Self-Validation Check: The ratio of m/z 248 to 250 must be approximately 1.5 : 1 (characteristic of two chlorine atoms). Deviation >10% indicates interference.

Data Analysis & Validation Criteria

Isomer Resolution

To ensure the method is specific to the 3,5-isomer, you must inject a mixed standard containing both Methyl 2-(3,5-dichlorophenoxy)propanoate and Methyl 2-(2,4-dichlorophenoxy)propanoate (Dichlorprop-methyl).

-

Requirement: Valley-to-peak ratio < 10% between isomers.

Quantitative Parameters

| Parameter | Acceptance Criteria |

| Linearity ( | > 0.995 (Range: 5 - 500 ppb) |

| Recovery | 70% - 120% (Spiked at 10 and 100 ppb) |

| Precision (RSD) | < 15% (n=5 replicates) |

| LOD (Limit of Detection) | ~ 1-2 ppb (Matrix dependent) |

Troubleshooting Guide

Issue: Low Recovery of Ester

-

Cause: Hydrolysis during extraction.

-

Solution: Ensure the use of Citrate or Acetate buffered QuEChERS salts. Check pH of the aqueous phase after salt addition; it must be < 6.

Issue: Peak Tailing

-

Cause: Active sites in the inlet liner.

-

Solution: Use Ultra-Inert liners with glass wool. Phenoxy esters are moderately polar and stick to dirty liners.

Issue: Interference at m/z 248

-

Cause: Co-eluting PCB congeners or other chlorinated pesticides.

-

Solution: Switch to MS/MS (MRM) mode. Transition

is highly specific.

References

-

U.S. EPA. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization. SW-846.

-

AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.

- Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal of AO

Technical Support Center: Synthesis of Methyl 2-(3,5-dichlorophenoxy)propanoate

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: YIELD-OPT-35DCP

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of Methyl 2-(3,5-dichlorophenoxy)propanoate is suffering from inconsistent yields (typically <60%), formation of "mystery" side products, or hydrolysis during workup.

This molecule is a structural analog of the "fop" class herbicides (e.g., Diclofop-methyl). The synthesis relies on a Williamson Ether Synthesis between 3,5-dichlorophenol and methyl 2-chloropropionate .[1] While theoretically simple, the presence of the ester group on the alkylating agent introduces a critical competition: Substitution (

This guide prioritizes the Solid-Liquid Phase Transfer Catalysis (SL-PTC) method over traditional dipolar aprotic solvent methods (DMF/DMSO), as PTC offers superior yield control and easier purification for this specific substrate.

Module 1: Reaction Setup & Reagent Quality

FAQ: Why is my reaction stalling despite using excess alkyl halide?

Diagnosis: Water contamination. Explanation: In the presence of water, the phenoxide anion is solvated (hydrogen-bonded), drastically reducing its nucleophilicity.[1] Furthermore, water competes for the alkyl halide, hydrolyzing it to lactate byproducts.[1]

Protocol 1.1: Reagent Preparation

-

3,5-Dichlorophenol (

~8.2): Must be dry.[1] If the solid looks clumpy, dissolve in Toluene and azeotropically dry it using a Dean-Stark trap before adding the catalyst. -

Potassium Carbonate (

): Use anhydrous grade. Grind it to a fine powder immediately before use. Particle size dictates the surface area available for the interfacial reaction. -

Solvent: Switch from DMF to Toluene or Acetonitrile . Toluene allows for easy water removal and is the gold standard for PTC reactions.

Module 2: The Core Reaction (Optimized PTC Protocol)

FAQ: I see a new spot on TLC ( ~0.6) that isn't product. What is it?

Diagnosis: Methyl Acrylate (Elimination Product).

Mechanism: The base (

The Solution: Solid-Liquid Phase Transfer Catalysis (SL-PTC)

This method keeps the bulk base in the solid phase, minimizing contact with the sensitive alkyl halide while "shuttling" the reactive phenoxide into the organic phase.

Optimized Protocol:

-

Charge: To a reactor, add 3,5-dichlorophenol (1.0 eq), Anhydrous

(1.5 eq), and Tetrabutylammonium Bromide (TBAB) (0.05 eq / 5 mol%). -

Solvent: Add Toluene (5-7 volumes).

-

Activation: Heat to 80°C for 30 mins. This forms the active lipophilic ion pair

. -

Addition: Dropwise add Methyl 2-chloropropionate (1.2 eq) over 1 hour. Crucial: Slow addition keeps the concentration of alkyl halide low, disfavoring the bimolecular elimination reaction.[1]

-

Reaction: Stir at 80-90°C for 4-6 hours.

-

Monitoring: Monitor by HPLC or GC. Look for the disappearance of phenol.

Data Comparison: Solvent & Catalyst Effects

| Parameter | Method A: DMF/Standard | Method B: Toluene/PTC (Recommended) |

| Base | ||

| Catalyst | None | TBAB or 18-Crown-6 |

| Primary Side Reaction | O- vs C-Alkylation | Elimination of Alkyl Halide |

| Workup | Aqueous wash (Emulsion risk) | Simple filtration & Evaporation |

| Typical Yield | 55 - 65% | 85 - 92% |

Module 3: Visualization of Pathways

The following diagram illustrates the competition between the desired

Figure 1: Mechanistic competition. The goal is to maximize the green path (

Module 4: Workup & Purification (Recovering the Yield)

FAQ: My product hydrolyzed back to the acid during workup.

Diagnosis: Saponification.

Cause: Methyl esters are sensitive to base. If you quench the reaction with water while excess

Protocol 4.1: The "Dry" Workup (Best for Toluene/PTC)

-

Cool: Cool reaction mixture to 20°C.

-

Filter: Filter off the solid salts (

and excess -

Wash: Wash the filter cake with dry Toluene.

-

Evaporate: Concentrate the filtrate under vacuum.

-

Result: You now have the crude oil without ever exposing the ester to basic water.

-

Recrystallization: If solid, recrystallize from Hexane/Isopropanol. If liquid, vacuum distill (high vacuum required, >150°C).[1]

Module 5: Advanced Troubleshooting

FAQ: Can I use the Bromo- analog instead of Chloro-?

Answer: Yes, and you should if cost permits.

Reasoning: Methyl 2-bromopropionate has a weaker C-X bond than the chloro- analog. This accelerates the

FAQ: How do I control Chirality?

Context: If you require the (R)-isomer (common for bioactivity in this class).

Strategy: Use (S)-Methyl 2-chloropropionate (L-lactate derivative).

Mechanism: The

References

-

Williamson Ether Synthesis Mechanisms.Master Organic Chemistry. (General

vs -

Phase Transfer Catalysis in Etherification. Phasetransfer.com. (Industrial application of PTC for phenoxy esters).[2]

-

Synthesis of Phenoxy Propanoates (Fibrate/Herbicide class). Journal of the Chemical Society of Pakistan. (Methodology for 2-methyl-2-phenoxypropanoates, analogous chemistry).

-

Diclofop-methyl Metabolism and Chemistry. ResearchGate. (Structural analog 2,4-dichloro isomer data).

-

Phase Transfer Catalysis Overview. Alfa Chemistry. (Mechanisms of quaternary ammonium salts in alkylation).

Sources

"optimizing mobile phase for chiral separation of dichloroprop"

Technical Guide & Troubleshooting Center

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Optimizing Mobile Phase for Chiral Separation of Dichloroprop (2,4-DP)

Core Directive & Method Strategy

Welcome to the technical support hub for the enantioseparation of Dichloroprop (2-(2,4-dichlorophenoxy)propanoic acid). As this molecule is an acidic herbicide (

This guide prioritizes the Normal Phase (NP) approach using Polysaccharide-based Chiral Stationary Phases (CSPs) (e.g., Chiralcel OD-H, Chiralpak AD-H) as the "Gold Standard" due to its high success rate and predictability. We also cover Reversed Phase (RP) and Anion Exchange modes for mass spectrometry (MS) compatibility.

The Optimization Logic Tree

Use this decision matrix to select your starting method based on your available instrumentation and detection needs.

Figure 1: Strategic decision tree for selecting the mobile phase mode based on detection requirements.

Baseline Method Establishment (FAQs)

Q: What is the "Gold Standard" starting point for Dichloroprop?

A: The most robust starting point is Normal Phase chromatography on a coated cellulose or amylose column.

Protocol A: Normal Phase (UV Detection)

-

Column: Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm).[1]

-

Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA).

-

Ratio: 90 : 10 : 0.1 (v/v/v).

-

Temperature: 25°C.

-

Detection: UV @ 230 nm or 280 nm.

Scientific Rationale: